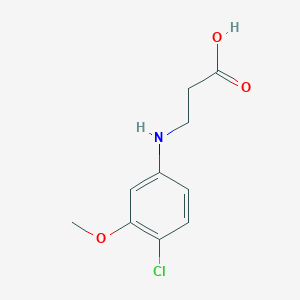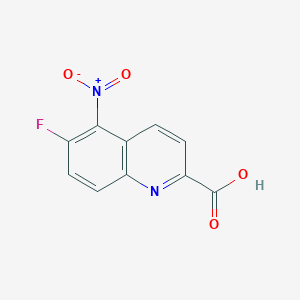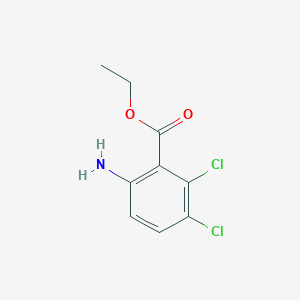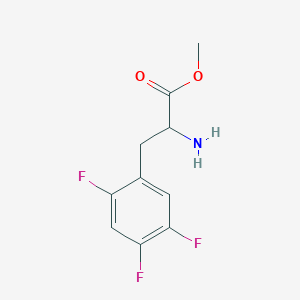
9-Cycloheptyl-3,9-dihydro-6h-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cycloheptyl-1H-purin-6(9H)-one: is a purine derivative, a class of compounds known for their significant roles in biological systems. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. This compound features a cycloheptyl group attached to the purine ring, potentially altering its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cycloheptyl-1H-purin-6(9H)-one typically involves the introduction of a cycloheptyl group to a purine precursor. This can be achieved through various organic synthesis techniques, such as:
Alkylation: Using cycloheptyl halides in the presence of a base to alkylate the purine ring.
Cyclization: Forming the cycloheptyl ring through intramolecular reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale manufacturing, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the purine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated purines, while substitution could introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Nucleotides: As a purine derivative, it can be used in the synthesis of nucleotide analogs for research purposes.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with purine substrates.
Cell Signaling: Studying its role in cellular signaling pathways.
Medicine:
Drug Development: Exploring its potential as a therapeutic agent for diseases involving purine metabolism.
Antiviral/Anticancer Research: Investigating its efficacy against viral infections or cancer cells.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 9-Cycloheptyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can:
Bind to Enzymes: Inhibit or activate enzymes involved in purine metabolism.
Interact with Receptors: Modulate receptor activity in cell signaling pathways.
Incorporate into DNA/RNA: Affect nucleic acid synthesis and function.
Vergleich Mit ähnlichen Verbindungen
Adenine: A fundamental purine base in DNA and RNA.
Guanine: Another essential purine base in nucleic acids.
Caffeine: A well-known purine derivative with stimulant properties.
Uniqueness: 9-Cycloheptyl-1H-purin-6(9H)-one’s uniqueness lies in its cycloheptyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. This structural modification can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
6961-61-1 |
|---|---|
Molekularformel |
C12H16N4O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
9-cycloheptyl-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17) |
InChI-Schlüssel |
ZDXSNXLNKQFZHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)N2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)
![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)
![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)


![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)



